2,4,5-T-2-OCTYL ESTER

Volatility Vapor drift Phenoxy herbicide

2,4,5-T-2-OCTYL ESTER (CAS 25168-15-4; synonym: octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate) is a branched C8 alkyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide of the phenoxyacetic acid class. This ester belongs to the low-volatility subclass, defined by an alcohol moiety containing more than five carbons, which drastically reduces vapor-phase off-target movement relative to shorter-chain ester analogs.

Molecular Formula C16H21Cl3O3
Molecular Weight 367.7 g/mol
Cat. No. B1632689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-T-2-OCTYL ESTER
Molecular FormulaC16H21Cl3O3
Molecular Weight367.7 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3
InChIKeyLNNVYVOLCDEYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-T-2-OCTYL ESTER: Procurement-Grade Technical Profile for a Low-Volatility Phenoxy Herbicide Ester


2,4,5-T-2-OCTYL ESTER (CAS 25168-15-4; synonym: octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate) is a branched C8 alkyl ester of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide of the phenoxyacetic acid class [1]. This ester belongs to the low-volatility subclass, defined by an alcohol moiety containing more than five carbons, which drastically reduces vapor-phase off-target movement relative to shorter-chain ester analogs [2]. The compound is primarily employed in forestry and rangeland settings for selective control of woody brush and broadleaf species, where its enhanced lipophilicity facilitates penetration of bark and waxy leaf cuticles [3]. Registration for general pesticide use has been cancelled or heavily restricted in many jurisdictions due to concerns over 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) contamination originating from the 2,4,5-T manufacturing process; contemporary R&D procurement is therefore predominantly for analytical reference standards, forensic environmental chemistry, and controlled experimental research applications [4].

Why 2,4,5-T-2-OCTYL ESTER Cannot Be Casually Interchanged with Other Phenoxy Ester Herbicides


Phenoxy herbicide esters sharing the 2,4,5-trichlorophenoxyacetic acid pharmacophore are not functionally interchangeable. The identity and branching of the ester alcohol moiety govern the compound's vapor pressure, lipophilicity, soil sorption, and environmental hydrolysis kinetics [1]. The 2-octyl (branched C8) ester occupies a narrow property window: it is sufficiently lipophilic to permeate lignified bark tissue for basal-bark and cut-stump applications, yet its vapor pressure remains orders of magnitude below the threshold for damaging off-target vapor drift — a balance not achieved by shorter-chain esters [2]. Substituting a butyl (C4), isopropyl (C3), or even a 2,4-D octyl ester (dichloro rather than trichloro ring substitution) alters both biological potency toward woody species and environmental mobility [3]. In analytical and forensic contexts, the specific ester must be procured because chromatographic retention times, mass spectral fragmentation patterns, and certified reference standard identities are ester-specific [4].

Quantitative Differentiation Evidence: 2,4,5-T-2-OCTYL ESTER vs. Closest Structural and Functional Analogs


Vapor Pressure at Field Temperature: 2,4,5-T n-Octyl Ester Is the Least Volatile Among 24 Phenoxy Esters Tested

The vapor pressure of 2,4,5-T n-octyl ester at 25 °C was determined by gas-liquid chromatographic extrapolation to be 0.54 × 10⁻⁵ mm Hg, the lowest value among all 24 esters of 2,4-D and 2,4,5-T measured in the foundational Jensen and Schall study [1]. This is approximately 425-fold less volatile than the methyl ester of 2,4,5-T (230 × 10⁻⁵ mm Hg at 25 °C) and remains well below the 1.5 × 10⁻³ mm Hg threshold empirically established to separate 'highly volatile' from 'low-volatile' phenoxy esters [1]. The branched 2-octyl (isooctyl) ester is marginally more volatile than the linear n-octyl ester — consistent with the general observation that branched-chain esters exhibit higher vapor pressure than their straight-chain isomers [1].

Volatility Vapor drift Phenoxy herbicide Environmental fate

Soil Organic Carbon Sorption (Koc) and Mobility: Chain-Length-Dependent Adsorption Minimizes Groundwater Leaching Potential

The ARS Pesticide Properties Database reports a soil organic carbon sorption coefficient (Koc) of 80 mL/g for 2,4,5-T esters as a composite class value for modeling purposes [1]. Critically, the Handbook of Environmental Fate establishes that the degree and strength of phenoxy herbicide ester adsorption to flocculated humic acids, soils, and sediment increases systematically with the number of carbons in the alcohol moiety [2]. Consequently, the 2-octyl ester (C8 side chain) is expected to exhibit substantially stronger soil retention and lower aqueous mobility than the butyl (C4, Koc estimated ~40-60 mL/g based on log Kow correlation) or isopropyl (C3) esters. The parent acid 2,4,5-T has a log Koc of 1.9 [3]; esterification to the octyl form raises the effective hydrophobicity and sorption by approximately 2-3 orders of magnitude in log Kow space, with corresponding elevation in Koc.

Soil sorption Koc Groundwater leaching Pesticide mobility

Environmental Hydrolysis Half-Life: Rapid Ester-to-Acid Conversion in Acidic Soil Dictates Effective Exposure Window

The 2,4,5-T isooctyl (2-octyl) ester undergoes rapid, soil-catalyzed hydrolysis under acidic conditions: the Handbook of Environmental Fate reports that all of the ester may be converted to the free 2,4,5-T acid within approximately one day, unless ambient temperature is low [1]. This contrasts with the butoxyethyl ester of 2,4,5-T, for which an aquatic hydrolysis half-life of 6.2 hours has been reported in natural waters, indicating that hydrolysis is a major dissipation route [2]. The hydrolysis product (2,4,5-T free acid, CAS 93-76-5) has a soil degradation half-life averaging 20 days across three soils [3], and a field dissipation half-life of approximately 30 days [4]. The rapid ester cleavage means the 2-octyl ester functions as a short-lived pro-herbicide in the environment, with the acid form dominating subsequent fate and transport.

Hydrolysis Environmental fate Degradation kinetics Soil chemistry

Woody Plant Efficacy: Low-Volatile 2,4,5-T Octyl Ester Outperforms High-Volatile Esters in Basal Bark and Cut-Stump Applications

A direct comparative efficacy study by Davis (1959) demonstrated that a low-volatile ester of 2,4,5-T killed more small sweetgum (Liquidambar styraciflua) trees than high-volatile esters when applied at identical concentrations of 4 lbs and 2 lbs per 20 gallons of diesel oil carrier [1]. In basal bark and cut-stump treatment of multi-stemmed Eucalyptus cambageana regrowth, 2,4,5-T ester formulations (in combination with picloram) achieved kills in excess of 88% under good soil moisture conditions [2]. Furthermore, Brady (1969) demonstrated that the isooctyl ester of 2,4,5-T exhibited >20% variation in foliar absorption across four woody species as a function of light intensity, with 45-50% variation in translocation in post oak and water oak [3]. Amine salt formulations were found to be at least four times less effective than oil-soluble ester formulations for stem injection applications in hardwood control trials [4].

Woody brush control Forestry herbicide Basal bark application Cut stump treatment

TCDD Contamination Profile: Alkyl Ester Formulations Carry Distinct Analytical and Procurement Implications vs. Amine Salts

Buser and Bosshardt (1974) developed a dedicated quadrupole mass fragmentography method for determining 2,3,7,8-TCDD at parts-per-billion levels specifically in 2,4,5-T technical acid, its alkyl ester formulations, and its amine salt formulations, underscoring that TCDD contamination profiles differ by derivative type [1]. Independent microcontaminant analysis of Canadian agricultural chemical stocks found that 2,4,5-T samples contained average 2,3,7,8-TCDD levels of 10 ppb, while 2,4-D amine and ester samples were contaminated with different dioxin congeners (2,7-dichloro-, 1,3,7-trichloro-, and 1,3,6,8/1,3,7,9-tetrachlorodioxins) at levels ranging from 1 ppb to 23.8 ppm [2]. The WHO/FAO Joint Meeting on Pesticide Residues (JMPR, 1981) set the specification that 2,4,5-T shall contain not more than 0.01 mg TCDD/kg (10 ppb) [3]. Alkyl ester formulations require saponification and column chromatography clean-up steps prior to TCDD analysis, whereas amine salts can be analyzed by direct extraction — a methodological distinction with direct implications for analytical reference standard procurement [1].

TCDD Dioxin contamination Analytical chemistry Quality assurance

Scientifically Validated Application Scenarios for 2,4,5-T-2-OCTYL ESTER Procurement


Analytical Reference Standard for GC-MS Quantification of Phenoxy Herbicide Residues in Environmental Samples

The 2,4,5-T-2-octyl ester is procured as a certified analytical reference standard (e.g., PESTANAL® grade, Sigma-Aldrich) for use in gas chromatography-mass spectrometry (GC-MS) methods quantifying phenoxy herbicide residues in soil, water, and biological tissues. Its distinct chromatographic retention time, established by Jensen and Schall (1966) using SE-52 column GLC across 171-300 °C, and its characteristic mass spectral fragmentation pattern make it an essential calibration standard for environmental forensics laboratories [1]. The NIST Chemistry WebBook catalogs its IUPAC Standard InChI and enthalpy of vaporization (ΔvapH = 22.0 kcal/mol at 475 K), providing authoritative reference data for method validation [2].

Controlled Forestry Research on Woody Brush Management: Basal Bark and Cut-Stump Application Protocols

In controlled experimental forestry settings where regulatory permits allow restricted-use application, the 2,4,5-T-2-octyl ester is formulated in diesel oil or basal oil carrier at concentrations of 2-4 lbs active ingredient per 20 gallons for basal bark treatment of unwanted hardwoods. The low-volatility ester form is selected specifically because it yields superior woody plant kill compared to high-volatile esters at identical active ingredient concentrations, as demonstrated by Davis (1959) on sweetgum [3], while simultaneously minimizing vapor drift injury to adjacent desirable conifer species. The ester's enhanced lipophilicity facilitates penetration through lignified bark tissue — a property that shorter-chain esters and water-soluble amine salts cannot replicate [4].

Environmental Fate Studies: Tracer for Ester Hydrolysis Kinetics and Soil Organic Carbon Partitioning

The 2,4,5-T-2-octyl ester serves as a model compound for studying ester pro-herbicide environmental fate. Its rapid soil-catalyzed hydrolysis to the free acid (complete conversion within ~1 day under acidic soil conditions, as documented in the Handbook of Environmental Fate) [5], combined with its Koc of ≥80 mL/g indicating low aqueous mobility [6], makes it an informative tracer for investigating the interplay between ester hydrolysis kinetics and soil sorption in phenoxy herbicide environmental behavior models. The compound's field dissipation half-life of approximately 30 days [6] provides a practical monitoring window for fate studies.

Dioxin Contamination Research: Reference Material for TCDD Analytical Method Development and Validation

Given the historical association between 2,4,5-T production and 2,3,7,8-TCDD contamination, the 2-octyl ester is procured as a reference material for developing and validating GC-MS/MS methods for dioxin analysis in pesticide formulations. The Buser and Bosshardt (1974) method, which requires saponification of ester formulations followed by dual-column chromatography (Celite-sulfuric acid and alumina) prior to quadrupole mass fragmentography, remains the foundational analytical approach [7]. Contemporary laboratories procure the 2-octyl ester to verify method recovery rates and to serve as a matrix-matched standard for quantifying trace TCDD in legacy pesticide stockpiles against the WHO specification of ≤0.01 mg TCDD/kg [8].

Technical Documentation Hub

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